Technical Whitepaper: 3-Bromo-4-iodobenzamide – A Strategic Scaffold in Medicinal Chemistry
Technical Whitepaper: 3-Bromo-4-iodobenzamide – A Strategic Scaffold in Medicinal Chemistry
Executive Summary
3-Bromo-4-iodobenzamide (CAS: 791137-23-0) is a high-value, bifunctional halogenated aromatic scaffold used primarily in the synthesis of complex pharmaceutical intermediates.[1][2][3] Its core utility lies in the differential reactivity of its two halogen substituents—iodine at the para position and bromine at the meta position relative to the amide group. This electronic and steric differentiation allows for highly chemoselective sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid construction of unsymmetrical biaryl and heterobiaryl libraries. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in fragment-based drug discovery (FBDD).
Part 1: Chemical Identity & Structural Analysis
Physicochemical Profile
3-Bromo-4-iodobenzamide is a solid, air-sensitive building block.[3][4] Its structure features a primary amide acting as a hydrogen bond donor/acceptor, making it a viable "warhead" or anchor point in protein-ligand interactions, particularly in kinase and PARP inhibitor designs.
| Property | Data |
| CAS Number | 791137-23-0 |
| IUPAC Name | 3-Bromo-4-iodobenzamide |
| Molecular Formula | C₇H₅BrINO |
| Molecular Weight | 325.93 g/mol |
| SMILES | NC(=O)c1cc(Br)c(I)cc1 |
| InChI Key | JFHQUNCUTPWALA-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Predicted LogP | ~2.15 |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor (Amide) |
Structural & Electronic Logic
The molecule's value is defined by the Bond Dissociation Energy (BDE) hierarchy of its substituents.
-
C–I Bond (Position 4): Weakest bond (~65 kcal/mol). Highly susceptible to oxidative addition by Pd(0) catalysts even at low temperatures or with weak ligands.
-
C–Br Bond (Position 3): Stronger bond (~81 kcal/mol). Requires elevated temperatures or specialized electron-rich ligands (e.g., SPhos, XPhos) to react.
-
Amide Group (Position 1): Electron-withdrawing (via resonance and induction), it deactivates the ring towards electrophilic attack but activates the ortho and para positions for nucleophilic aromatic substitution (S_NAr) if strong nucleophiles are used (though cross-coupling is the primary utility).
Part 2: Synthetic Logic & Preparation[7][8]
Preferred Synthetic Route: The Acid Chloride Method
While direct halogenation of benzamide is possible, it often suffers from poor regioselectivity. The most reliable, scalable protocol starts from 3-bromo-4-iodobenzoic acid .
Protocol: Amidation of 3-Bromo-4-iodobenzoic Acid
-
Precursor: 3-Bromo-4-iodobenzoic acid (CAS: 1824093-79-9 or similar).
-
Reagents: Thionyl chloride (
), Ammonium hydroxide ( ) or Ammonia gas. -
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with 3-bromo-4-iodobenzoic acid (1.0 equiv). Add anhydrous DCM (0.2 M concentration).
-
Chlorination: Add
(1.5 equiv) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution ceases. -
Evaporation: Concentrate in vacuo to remove excess
. The resulting crude acid chloride is used immediately. -
Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C. Slowly bubble anhydrous
gas through the solution or add aqueous (excess) with vigorous stirring. -
Workup: A precipitate typically forms. Filter the solid, wash with cold water (to remove
), and dry under vacuum. -
Purification: Recrystallize from Ethanol/Water if necessary.
Yield Expectation: >85% isolated yield.
Part 3: Reactivity Profile – The "Ladder" Strategy
The core application of 3-bromo-4-iodobenzamide is Sequential Chemoselective Cross-Coupling . This allows researchers to install two different aryl or heteroaryl groups in a specific order, creating complex core scaffolds for drug candidates.
Chemoselectivity Workflow
The reaction logic follows the "Easy-First, Hard-Second" principle.
-
Step 1 (Low Energy): Pd-catalyzed coupling at C–I (Position 4).
-
Step 2 (High Energy): Pd-catalyzed coupling at C–Br (Position 3).
Caption: Logical flow of sequential cross-coupling. The C-I bond reacts under mild conditions, preserving the C-Br bond for subsequent functionalization.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Objective: Couple a phenyl group to the 4-position (Iodine) without affecting the 3-position (Bromine).
Reagents:
-
Substrate: 3-Bromo-4-iodobenzamide (1.0 equiv)
-
Partner: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) — Note: Use a "standard" catalyst, avoid highly active Buchwald precatalysts here to prevent over-coupling. -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH.
Procedure:
-
Degassing: In a Schlenk tube, combine the benzamide, boronic acid, and base. Evacuate and backfill with Argon (3x).[5]
-
Catalyst Addition: Add
under Argon flow. Add degassed solvent.[5] -
Reaction: Stir at Room Temperature to 40°C . Crucial: Do not reflux. High heat will activate the bromine.
-
Monitoring: Monitor by TLC or LC-MS. The starting material (Iodo) should disappear, converting to the mono-coupled product.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Outcome: The product, 4-phenyl-3-bromobenzamide , is isolated. The bromine remains intact for a second coupling (e.g., with a different boronic acid at 80-100°C).
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal FBDD starting point because:
-
Low Molecular Weight: <330 Da, allowing room for growth.[3]
-
Vector Control: The ortho relationship of the halogens allows for the construction of constrained rings (e.g., forming a lactam or fused heterocycle) or "twist" biaryls that mimic natural protein binding pockets.
-
Amide Motif: The benzamide group is a privileged structure in medicinal chemistry, often mimicking the adenosine ring of ATP in kinase inhibitors or interacting with the catalytic Ser/Gly residues in proteases.
Case Study Relevance: PARP and Kinase Inhibitors
While 3-bromo-4-iodobenzamide is a raw material, its structural motif (3-substituted-4-arylbenzamide) is homologous to the core pharmacophores found in:
-
PARP Inhibitors: (e.g., Iniparib analogs) where the benzamide creates critical hydrogen bonds with the Gly863 and Ser904 residues of the PARP catalytic domain.
-
BRD4 Inhibitors: Benzamide derivatives are explored as acetyl-lysine mimetics.
Part 5: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Light sensitive – store in amber vials.
References
-
BenchChem. 3-Bromo-4-iodobenzamide Product Analysis and Synthesis Strategies. BenchChem Database. Link
-
Sigma-Aldrich. Safety Data Sheet: 3-Bromo-4-iodobenzonitrile (Analogous Hazard Data). Merck KGaA. Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling logic).
-
PubChem. Compound Summary: 3-Bromo-4-iodobenzamide (CID 47183788). National Center for Biotechnology Information. Link
-
ChemicalBook. 4-Iodobenzamide Properties and Melting Point Data. (Reference for analogous physical properties). Link
